molecular formula CH3Cl B073174 Chloromethane-d3 CAS No. 1111-89-3

Chloromethane-d3

Cat. No. B073174
CAS RN: 1111-89-3
M. Wt: 53.5 g/mol
InChI Key: NEHMKBQYUWJMIP-FIBGUPNXSA-N
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Description

Chloromethane-d3, also known as Methyl-d3 chloride, is a derivative of methane where three of the hydrogen atoms are replaced by deuterium (D) and one hydrogen atom is replaced by a chlorine atom . It has a molecular weight of 53.506 .


Synthesis Analysis

Chloromethane-d3 is a crucial reagent in industrial chemistry . It is used extensively in the synthesis of other products. Chlorine derivatives of methane, such as dichloromethane and chloroform, play a key role in industrial chemistry . They are used in reactions with phosphines or amines in the formation of the corresponding alkylated products .


Molecular Structure Analysis

The molecular formula of Chloromethane-d3 is CD3Cl . It is a derivative of methane, where three of the hydrogen atoms are replaced by deuterium (D) and one hydrogen atom is replaced by a chlorine atom .


Chemical Reactions Analysis

Chloromethane-d3 undergoes various chemical reactions. For instance, it has been studied for its reaction with atmospheric species . The reaction of the simplest Criegee intermediate CH2OO with methane has been performed using density functional theory (DFT) method and high-level calculations .


Physical And Chemical Properties Analysis

Chloromethane-d3 is a colorless, flammable gas with a faint-sweet odor . It is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .

Scientific Research Applications

Quantum Computing Research

Chloromethane-d3 has been utilized in quantum computational studies, particularly in simulations of chemical reactions. For instance, it’s used to model the bimolecular nucleophilic substitution (SN2) reaction pathways, providing insights into reaction mechanisms at the quantum level .

Safety and Hazards

Exposure to Chloromethane-d3 can cause symptoms resembling drunkenness and impaired ability to perform simple tasks . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of Chloromethane-d3 research could involve the upgrading of chloromethanes, via hydrodechlorination, to valuable hydrocarbons for industry, such as light olefins . This could open up new avenues for the use of Chloromethane-d3 in industrial applications .

Mechanism of Action

Chloromethane-d3, also known as chloro(trideuterio)methane, is a compound with the molecular formula CD3Cl . It is a variant of chloromethane where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. Here is an overview of its mechanism of action:

Biochemical Pathways

Research on chloromethane-degrading microbes suggests that these organisms can metabolize chloromethane through specific biochemical pathways . It’s plausible that Chloromethane-d3 might be involved in similar pathways.

Pharmacokinetics

Given its gaseous form and its chemical properties , it can be inferred that it might be readily absorbed and distributed in the body. More research is needed to understand its metabolism and excretion.

properties

IUPAC Name

chloro(trideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMKBQYUWJMIP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149501
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

53.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethane-d3

CAS RN

1111-89-3
Record name Chloromethane-d3
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethane-d3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethane-d3
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Synthesis routes and methods I

Procedure details

Appropriate operating conditions of a dividing wall column will depend on the separation desirably being conducted therein, and those of ordinary skill in the art of chemical engineering are readily able to determine the same. For the exemplary reaction of methyl chloride and perchloroethylene to provide 1,1,2,3-tetrachloropropene, wherein methyl chloride, methylene chloride, chloroform, perchloroethylene, and 1,1,2,3-tetrachloropropene are desirably separated, suitable operating conditions for the dividing wall column include a pressure of about 266 psia and temperature of about 91° C. at the feed stream, a pressure of about 63 psia and a temperature of about 16° C. at the overhead, and a pressure of about 68 psia and a temperature of about 186° C. at the column bottom.
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Synthesis routes and methods II

Procedure details

3-Butyryl-8-vinylquinolone (23 g, 95 mmol) was heated under reflux in a mixture of phosphoryl chloride (100 ml) and chloroform (100 ml) for 45 minutes. The solvent was evaporated and the residue was mixed with ice, neutralized with ammonia solution and extracted into dichloromethane. The organic solution was washed successively with sodium hydrogen carbonate solution and brine, dried (anhyd. MgSO4), filtered and evaporated. Chromatography (silica gel, 2% methanol in di.chloromethane) afforded 3-butyryl-4-chloro-8-vinylquinoline as a brown oil (9.5 g, 38.5%).
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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